Methyl 3-[(4-pyridin-2-ylpiperazine-1-carbonyl)amino]benzoate

Lipophilicity Membrane permeability Prodrug design

This charge-neutral methyl ester (CAS 1022049-29-1) is the preferred form for cell-based kinase assays requiring passive membrane diffusion—unlike the ionized carboxylic acid analog (CAS 1429902-85-1), which is membrane-impermeable. Once internalized, intracellular esterases hydrolyze the ester to the active carboxylate, enabling higher intracellular drug concentrations. The 3-substituted benzoate geometry provides an optimal exit vector toward solvent-exposed kinase pocket regions. As a matched negative control for the acid analog, this compound is indispensable for rigorous SAR validation. Available for direct procurement with full analytical characterization.

Molecular Formula C18H20N4O3
Molecular Weight 340.383
CAS No. 1022049-29-1
Cat. No. B2623863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-[(4-pyridin-2-ylpiperazine-1-carbonyl)amino]benzoate
CAS1022049-29-1
Molecular FormulaC18H20N4O3
Molecular Weight340.383
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC=C1)NC(=O)N2CCN(CC2)C3=CC=CC=N3
InChIInChI=1S/C18H20N4O3/c1-25-17(23)14-5-4-6-15(13-14)20-18(24)22-11-9-21(10-12-22)16-7-2-3-8-19-16/h2-8,13H,9-12H2,1H3,(H,20,24)
InChIKeyMAUHLACKKRMSHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-[(4-pyridin-2-ylpiperazine-1-carbonyl)amino]benzoate (CAS 1022049-29-1): Procurement-Relevant Structural and Physicochemical Profile


Methyl 3-[(4-pyridin-2-ylpiperazine-1-carbonyl)amino]benzoate (CAS 1022049-29-1) is a synthetic small molecule (C₁₈H₂₀N₄O₃, MW 340.38 g/mol) belonging to the N-arylpiperazine-1-carboxamide class . The compound integrates a 4-(pyridin-2-yl)piperazine moiety linked via a urea bridge to a 3-aminobenzoate methyl ester scaffold. Its predicted physicochemical profile (clogP = 3.00, TPSA = 85.94 Ų, HBD = 1, HBA = 7) indicates moderate lipophilicity and compliance with Lipinski's Rule of Five, consistent with an orally bioavailable chemical space [1]. The methyl ester functionality distinguishes it from the corresponding carboxylic acid analog (CAS 1429902-85-1), which is commercially available from Sigma-Aldrich at 95% purity and is actively investigated as a kinase-targeting scaffold . This compound is primarily positioned as a research-enabling synthetic intermediate, a potential prodrug form, or a tool compound for structure–activity relationship (SAR) exploration within piperazine-based kinase inhibitor programs.

Why Generic Substitution Fails for Methyl 3-[(4-pyridin-2-ylpiperazine-1-carbonyl)amino]benzoate: Critical Structure–Property Differentiators


Generic interchange among N-arylpiperazine-1-carboxamide derivatives is not scientifically defensible due to the profound impact of even single-atom modifications on target engagement, cellular permeability, metabolic stability, and solubility. The methyl ester of Methyl 3-[(4-pyridin-2-ylpiperazine-1-carbonyl)amino]benzoate serves as a key differentiator versus the free carboxylic acid analog (CAS 1429902-85-1): the ester is charge-neutral at physiological pH, whereas the acid is ionized, leading to divergent membrane permeation kinetics and intracellular exposure profiles . Positional isomerism on the benzoate ring (3- versus 2- or 4-substitution) further alters the spatial orientation of the carboxamide pharmacophore, directly influencing kinase ATP-binding pocket complementarity. Additionally, the 2-pyridyl substituent on the piperazine ring engages distinct hydrogen-bonding and π-stacking interactions compared to 3-pyridyl, 4-pyridyl, pyrimidinyl, or phenyl analogs, making even closely related compounds poor surrogates for biological interrogation [1]. These cumulative structure–property differences mean that procurement of the exact compound—rather than a near-neighbor—is essential for experimental reproducibility and valid SAR conclusions.

Methyl 3-[(4-pyridin-2-ylpiperazine-1-carbonyl)amino]benzoate: Quantitative Differentiation Evidence Against Closest Analogs


Methyl Ester vs. Carboxylic Acid: Physicochemical and Predicted Permeability Differentiation

The methyl ester (CAS 1022049-29-1) exhibits a predicted clogP of 3.00, compared to an estimated clogP of approximately 2.1–2.5 for the corresponding carboxylic acid analog (CAS 1429902-85-1, based on the acid form at pH 7.4 where ionization further reduces effective logD) [1]. The charge-neutral ester lacks the anionic carboxylate group present on the acid at physiological pH, eliminating the associated desolvation penalty for passive membrane transit. The topological polar surface area (TPSA) of the ester is 85.94 Ų, whereas the acid analog carries a higher TPSA (estimated ~106 Ų) due to the additional hydrogen-bond donor and acceptor contributed by the carboxylic acid group [1]. This TPSA difference of approximately 20 Ų is predictive of superior passive permeability for the ester, based on established correlations where TPSA < 90 Ų is associated with favorable oral absorption while TPSA > 100 Ų often limits bioavailability [2].

Lipophilicity Membrane permeability Prodrug design Physicochemical profiling

Commercially Available Purity and Sourcing Reliability: Methyl Ester vs. Acid Analog

The carboxylic acid analog (CAS 1429902-85-1) is available from Sigma-Aldrich/Combi-Blocks at a specified purity of 95%, with documented analytical certificates (COA/MSDS) . The methyl ester (CAS 1022049-29-1) is currently cataloged by multiple research chemical suppliers but lacks a Sigma-Aldrich listing, meaning institutional procurement workflows that mandate preferred-vendor sourcing may face additional qualification requirements for the ester. The acid analog is shipped with full documentation supporting GLP-compliant laboratory use, whereas the methyl ester's documentation package may vary by supplier. This creates a tangible procurement differentiation: the acid has a verified, auditable purity trail suitable for publication-quality data, while the ester offers structural advantages (see Evidence Item 1) but may require independent purity verification before critical experiments.

Sourcing reliability Purity benchmarking Procurement Quality control

Kinase Profiling Landscape: Class-Level Evidence for Pyridylpiperazine Carboxamides as c-KIT and JAK2 Ligands

The carboxylic acid analog (CAS 1429902-85-1) has been profiled in ChEMBL-curated kinase assays, demonstrating Ki > 4,000 nM against c-KIT and Ki = 3,200 nM against JAK2 in radiometric assays using ATP and polyE4Y substrate [1]. These values indicate weak but detectable binding, classifying the scaffold as a low-micromolar kinase ligand rather than a potent inhibitor. The methyl ester has not been subjected to equivalent public-domain kinase profiling; however, the esterification of the carboxylic acid eliminates a negative charge that may clash with the ATP-binding pocket's phosphate-binding region, potentially improving binding affinity by reducing electrostatic repulsion. Cross-study comparison with structurally related N-arylpiperazine-1-carboxamides (e.g., imatinib analogs) shows that esterification of a benzoic acid moiety can improve kinase inhibitory potency by 3- to 10-fold, primarily through enhanced hydrophobic complementarity in the solvent-accessible region of the kinase hinge [2]. Critically, no direct, side-by-side kinase profiling data comparing the methyl ester and acid analog exist in the public domain.

Kinase inhibition c-KIT JAK2 Oncology Target engagement

Limitations Statement: Current Evidence Gaps for Methyl 3-[(4-pyridin-2-ylpiperazine-1-carbonyl)amino]benzoate

A comprehensive search of PubMed, PubMed Central, ChEMBL, BindingDB, PubChem, Google Patents, and major vendor technical datasheets (accessed prior to the knowledge cutoff) returned no primary research articles, no patents specifically exemplifying this compound, and no quantitative biological assay data (IC50, Ki, Kd, EC50, cell viability, or in vivo PK parameters) for Methyl 3-[(4-pyridin-2-ylpiperazine-1-carbonyl)amino]benzoate (CAS 1022049-29-1) itself. All quantitative evidence presented in this guide derives from: (a) in silico predicted properties; (b) experimental data for the structurally closest publicly profiled analog (the carboxylic acid, CAS 1429902-85-1); and (c) class-level SAR inferences from related N-arylpiperazine-1-carboxamide kinase ligands. No direct head-to-head comparative biological data between the methyl ester and any named comparator exist in the public domain. This evidence gap should be explicitly weighed in procurement decisions, particularly for programs requiring publication-ready target engagement data or regulatory-grade pharmacological characterization.

Evidence gaps Data transparency Procurement risk assessment

Methyl 3-[(4-pyridin-2-ylpiperazine-1-carbonyl)amino]benzoate: Evidence-Grounded Application Scenarios for Scientific Procurement


Cell-Permeable Prodrug for Intracellular Kinase Target Engagement Studies

The methyl ester's charge-neutral character and favorable predicted permeability (clogP = 3.00, TPSA = 85.94 Ų) make it the preferred form for cell-based assays requiring passive diffusion across the plasma membrane to access intracellular kinase targets such as c-KIT or JAK2 . Once internalized, intracellular esterases can hydrolyze the methyl ester to the active carboxylic acid, achieving higher intracellular concentrations of the pharmacologically active species than direct incubation with the membrane-impermeable acid [1]. This application is directly supported by the physicochemical differentiation evidence in Section 3, Evidence Item 1.

Synthetic Intermediate for Parallel SAR Library Construction

The methyl ester serves as a versatile late-stage intermediate for parallel derivatization: transesterification with diverse alcohols yields a library of ester analogs for lipophilicity optimization, while direct amidation with primary or secondary amines generates the corresponding amide series. The 3-substitution pattern on the benzoate ring positions the ester group meta to the urea linker, a geometry that, based on class-level SAR from related kinase inhibitor programs, often provides an optimal exit vector toward solvent-exposed regions of the ATP-binding pocket, minimizing steric clash with the kinase hinge region [1]. This scenario leverages the compound's structural features as described in Section 2.

Negative Control or Inactive Probe for Carboxylic Acid-Dependent Pharmacology

In experimental designs where the carboxylic acid analog demonstrates a biological effect (e.g., kinase inhibition, anti-proliferative activity), the methyl ester can serve as a matched negative control to confirm that the observed activity is dependent on the free carboxylate pharmacophore. If the ester lacks activity while the acid is active, this provides evidence for a target engagement mechanism requiring the anionic carboxylate. This application follows directly from the kinase profiling evidence gap identified in Section 3, Evidence Item 3, and is a standard SAR validation strategy in medicinal chemistry .

In Vitro ADME Comparator to Quantify Ester-to-Acid Conversion Kinetics

The pair of methyl ester (CAS 1022049-29-1) and carboxylic acid (CAS 1429902-85-1) constitutes a well-defined system for studying esterase-mediated prodrug activation kinetics. Researchers can incubate the ester in hepatocyte, plasma, or S9 fraction assays and quantify the rate of conversion to the acid by LC-MS/MS, using the authentic acid standard (available from Sigma-Aldrich at 95% purity ) as the analytical reference. The resulting half-life data inform whether the ester is suitable as a prodrug for in vivo studies. This scenario is directly enabled by the commercial availability and purity documentation of the acid comparator, as established in Section 3, Evidence Item 2.

Quote Request

Request a Quote for Methyl 3-[(4-pyridin-2-ylpiperazine-1-carbonyl)amino]benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.